molecular formula C15H17ClN2O2 B2668772 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide CAS No. 1494631-95-6

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide

Cat. No.: B2668772
CAS No.: 1494631-95-6
M. Wt: 292.76
InChI Key: GWDNKBIUZKCRIB-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide ( 1494631-95-6) is a synthetic benzamide derivative with the molecular formula C15H17ClN2O2 and a molecular weight of 292.76 g/mol . This compound is characterized by a benzamide core structure substituted with a 4-chloro group, a 2-methoxy group, an N-cyclopentyl ring, and an N-cyanomethyl functional group, which contributes to its distinct physicochemical properties including a calculated density of 1.25±0.1 g/cm³ and a topological polar surface area of 53.3 Ų . Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology research, particularly as structural motifs in the development of receptor ligands . Specifically, research into structurally related 4-amino-5-chloro-2-methoxybenzamide derivatives has demonstrated their potential as dual antagonists for serotonin 5-HT3 and dopamine D2 receptors, indicating the value of this chemical scaffold in neuroscience research for investigating neurotransmitter systems and their interactions . The compound is offered with a purity of 90% and is intended for use in laboratory research and chemical synthesis applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-20-14-10-11(16)6-7-13(14)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNKBIUZKCRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro group is introduced through a chlorination reaction, while the cyanomethyl group is added via a nucleophilic substitution reaction. The cyclopentyl group is incorporated through a cyclization reaction, and the methoxy group is introduced via a methylation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chloro and Methoxy Substitution Patterns

  • 4-Chloro-N-(2-methoxyphenyl)benzamide () : The chloro and methoxy groups are positioned at 4- and 2-positions, respectively, similar to the target compound. X-ray studies show that the methoxy group lies nearly coplanar with the benzene ring (maximum deviation: 0.142 Å), influencing molecular packing and crystallinity .
  • 2-Chloro-N-(4-methoxyphenyl)benzamide () : Here, the substituents are reversed (2-chloro, 4-methoxy), resulting in a dihedral angle of 79.20° between the two benzene rings. This orthogonal arrangement contrasts with the target compound’s single-ring system, suggesting differences in conformational flexibility .

Impact on Electronic Properties

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, ) : The nitro group in 4MNB introduces strong electron-withdrawing effects, whereas the target compound’s methoxy group is electron-donating. This difference likely alters reactivity in electrophilic substitution reactions and binding affinity in biological systems .

N-Substituent Variations

Cyanomethyl and Cyclopentyl vs. Heterocyclic Groups

  • The target compound’s cyclopentyl group, in contrast, may increase steric bulk and lipophilicity .

Steric and Solubility Effects

Structural and Spectroscopic Comparisons

NMR Chemical Shift Trends ()

Comparative NMR studies of benzamide derivatives reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shift patterns. For example, the cyanomethyl group in the target compound may perturb shifts in these regions compared to analogs with nitro or thiazolyl groups .

Crystallographic Data

  • 2-Hydroxy-N-(4-methylphenyl)benzamide () : The hydroxyl group forms intramolecular hydrogen bonds, stabilizing the planar conformation. In contrast, the target compound’s methoxy and chloro substituents likely favor different intermolecular interactions (e.g., halogen bonding) .

Biological Activity

4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15H16ClN2O2
  • Molecular Weight : 292.76 g/mol

The presence of a chloro group, a cyanomethyl moiety, and a methoxybenzamide structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent. The compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties . Studies have shown that it possesses activity against several bacterial strains, indicating potential for development as an antibacterial agent. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Case Studies

  • In Vitro Anticancer Study :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast and colon cancer cells.
  • Antimicrobial Efficacy Assessment :
    • Objective : Test the compound against common bacterial pathogens.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed substantial inhibition against Staphylococcus aureus and Escherichia coli, suggesting promising antibacterial potential.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Chloro-N-(cyanomethyl)benzamideStructureModerate anticancer activity
4-Chloro-N-(cyanomethyl)-N-methylbenzamideStructureLow antimicrobial activity
4-Chloro-N-(cyanomethyl)-N-cyclopentylbenzamideStructureHigh selectivity towards specific cancer types

Q & A

Q. What in vivo models are suitable for evaluating antipsychotic or prokinetic effects?

  • Methodological Answer :
  • Apomorphine-induced climbing (mice) : Assess antipsychotic potential by measuring ED50 (e.g., 0.32 mg/kg for D4 antagonists) .
  • Guinea pig ileum contraction : Evaluate 5-HT4 agonism via longitudinal muscle-myenteric plexus (LMMP) assays, reporting EC50 values .
  • Gastric motility (dogs) : Use strain-gauge transducers to quantify motility enhancement after oral administration .

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